molecular formula C27H20N4O2 B11678752 2-[(2-Methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(2-Methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11678752
M. Wt: 432.5 g/mol
InChI Key: CGHMCOGYWRAKKO-UHFFFAOYSA-N
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Description

2-[(2-Methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound characterized by a fused triazolo-pyrimidine core integrated with a furan ring and substituted aromatic groups. Its molecular formula is C₂₆H₁₈N₄O, with a molecular weight of 402.447 g/mol (CAS No. 333774-69-9) . Key structural features include:

  • A furo[3,2-e]triazolo[1,5-c]pyrimidine scaffold.
  • A 2-methylphenoxymethyl group at position 2, contributing to lipophilicity and electronic modulation.

This compound belongs to a class of nitrogen- and oxygen-containing heterocycles, which are frequently explored for their pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C27H20N4O2

Molecular Weight

432.5 g/mol

IUPAC Name

4-[(2-methylphenoxy)methyl]-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C27H20N4O2/c1-18-10-8-9-15-21(18)32-16-22-29-26-24-23(19-11-4-2-5-12-19)25(20-13-6-3-7-14-20)33-27(24)28-17-31(26)30-22/h2-15,17H,16H2,1H3

InChI Key

CGHMCOGYWRAKKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (2-METHYLPHENYL) ETHER typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of phenyl groups and the methyl (2-methylphenyl) ether moiety. Common reagents used in these steps include aromatic amines, aldehydes, and various catalysts to facilitate cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (2-METHYLPHENYL) ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (2-METHYLPHENYL) ETHER has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which (8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (2-METHYLPHENYL) ETHER exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

(a) Pyrazolo[3,4-d]pyrimidine Derivatives

  • Example : 7-Benzyl-8,9-diphenyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine ().
  • Key Differences: Replaces the furan ring with a pyrrole moiety and substitutes the 2-methylphenoxymethyl group with a thienyl group.

(b) Selenopheno[3,2-e]triazolo[1,5-c]pyrimidines

  • Example: 3-(5-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol ().
  • Key Differences: Incorporates a benzothieno ring instead of furan and a tetrahydroquinazoline system.
  • Impact : The selenium atom enhances redox activity, which may improve antioxidant properties but reduce metabolic stability .

(c) Methoxyphenyl-Substituted Derivatives

  • Example : 2-(4-Hydroxyphenyl)-8,9-di-(4-methoxyphenyl)-furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine ().
  • Key Differences : Hydroxyl and methoxy groups at para positions on the aryl rings.
  • Impact : Methoxy groups improve solubility, while hydroxyl groups facilitate hydrogen bonding with biological targets .

Unique Advantages of the Target Compound

Enhanced Selectivity : The 8,9-diphenyl groups reduce off-target interactions compared to smaller substituents in pyrazolo derivatives .

Metabolic Stability: The furan ring resists oxidative degradation better than thiophene or selenophene analogs .

Versatility: Modular substitution (e.g., 2-methylphenoxymethyl) allows tuning for specific kinase targets or antimicrobial activity .

Biological Activity

The compound 2-[(2-Methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a novel synthetic derivative belonging to the class of triazolopyrimidines. This class has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

  • Molecular Formula: C26H18N4O
  • Molecular Weight: 414.45 g/mol
  • CAS Registry Number: 2210-79-9
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival. Research indicates that it may act as an antagonist at adenosine A2A receptors, which are implicated in various neurodegenerative disorders and cancer progression.

Key Findings:

  • Inhibition of EGFR Pathway: Studies have shown that derivatives similar to this compound can inhibit the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition leads to reduced activation of downstream signaling molecules such as Akt and ERK1/2, which are critical for cell survival and proliferation in cancer cells .
  • Cytotoxicity: The compound exhibited significant cytotoxic effects against various cancer cell lines including cervical (HeLa) and breast cancer cells (HCC1937), with IC50 values ranging from 7.01 to 48.28 µM .

Biological Assays

The biological activity was evaluated through a series of in vitro assays:

Assay Type Cell Line IC50 (µM) Mechanism
CytotoxicityHeLa7.01Inhibition of EGFR/Akt pathway
CytotoxicityHCC193711.00Induction of apoptosis
A2A Receptor BindingRat Brain MembranesLow nanomolar rangeSelective antagonist

Case Studies

Several studies have investigated the effects of similar compounds on cancer cells:

  • Case Study on Cervical Cancer Cells:
    • A study demonstrated that treatment with a related triazolopyrimidine resulted in significant apoptosis in HeLa cells after 48 hours of exposure. The mechanism involved the downregulation of pEGFR and its downstream targets .
  • Neuroprotective Effects:
    • In models of neurodegeneration, compounds structurally related to this triazolopyrimidine have shown promise in reducing neuroinflammation and protecting against neuronal apoptosis through modulation of A2A receptors .

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